Cas no 867324-06-9 (N-(2-phenylethyl)but-3-en-1-amine)

867324-06-9 structure
Nome del prodotto:N-(2-phenylethyl)but-3-en-1-amine
Numero CAS:867324-06-9
MF:C12H17N
MW:175.270083189011
MDL:MFCD20289163
CID:2951311
PubChem ID:16720109
N-(2-phenylethyl)but-3-en-1-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(2-苯基乙基)丁-3-烯-1-胺
- N-(2-phenylethyl)but-3-en-1-amine
- Benzeneethanamine, N-3-butenyl-
- But-3-enyl-phenethyl-amine
- but-3-en-1-yl(2-phenylethyl)amine
- Benzeneethanamine, N-3-buten-1-yl-
- (but-3-en-1-yl)(2-phenylethyl)amine
- MFCD20289163
- SCHEMBL13123619
- ALBB-022269
- H33517
- LS-06924
- AKOS013636564
- 867324-06-9
- SCHEMBL1358088
- NYLQOUGTTNYEIE-UHFFFAOYSA-N
-
- MDL: MFCD20289163
- Inchi: 1S/C12H17N/c1-2-3-10-13-11-9-12-7-5-4-6-8-12/h2,4-8,13H,1,3,9-11H2
- Chiave InChI: NYLQOUGTTNYEIE-UHFFFAOYSA-N
- Sorrisi: N([H])(C([H])([H])C([H])([H])C([H])=C([H])[H])C([H])([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
Proprietà calcolate
- Massa esatta: 175.136099547Da
- Massa monoisotopica: 175.136099547Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 13
- Conta legami ruotabili: 6
- Complessità: 125
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 12
- XLogP3: 2.9
N-(2-phenylethyl)but-3-en-1-amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB413409-500 mg |
N-(2-Phenylethyl)but-3-en-1-amine |
867324-06-9 | 500MG |
€254.60 | 2022-06-10 | ||
Key Organics Ltd | LS-06924-1G |
(but-3-en-1-yl)(2-phenylethyl)amine |
867324-06-9 | >95% | 1g |
£336.00 | 2025-02-08 | |
TRC | N064505-250mg |
N-(2-Phenylethyl)but-3-en-1-amine |
867324-06-9 | 250mg |
$ 275.00 | 2022-06-03 | ||
TRC | N064505-500mg |
N-(2-Phenylethyl)but-3-en-1-amine |
867324-06-9 | 500mg |
$ 450.00 | 2022-06-03 | ||
abcr | AB413409-500mg |
N-(2-Phenylethyl)but-3-en-1-amine; . |
867324-06-9 | 500mg |
€269.00 | 2025-02-27 | ||
A2B Chem LLC | AJ07578-500mg |
N-(2-Phenylethyl)but-3-en-1-amine |
867324-06-9 | >95% | 500mg |
$467.00 | 2024-04-19 | |
abcr | AB413409-1 g |
N-(2-Phenylethyl)but-3-en-1-amine |
867324-06-9 | 1g |
€322.50 | 2023-04-24 | ||
A2B Chem LLC | AJ07578-1g |
N-(2-Phenylethyl)but-3-en-1-amine |
867324-06-9 | >95% | 1g |
$509.00 | 2024-04-19 | |
TRC | N064505-1000mg |
N-(2-Phenylethyl)but-3-en-1-amine |
867324-06-9 | 1g |
$ 720.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1786100-1g |
N-Phenethylbut-3-en-1-amine |
867324-06-9 | 98% | 1g |
¥6243.00 | 2024-04-27 |
N-(2-phenylethyl)but-3-en-1-amine Letteratura correlata
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
867324-06-9 (N-(2-phenylethyl)but-3-en-1-amine) Prodotti correlati
- 921061-35-0(2-chloro-N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzene-1-sulfonamide)
- 1923773-01-6(MW-150 hydrochloride)
- 1213324-21-0(METHYL (3R)-3-AMINO-3-(2,5-DIFLUOROPHENYL)PROPANOATE)
- 2229365-42-6(1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid)
- 1783403-22-4(3-(3-Bromo-4-(fluoromethyl)phenyl)propanoic acid)
- 941993-62-0(2-{1,1'-biphenyl-4-yl}-N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenylacetamide)
- 641613-83-4(Quinoline, 4-butyl-3-fluoro-)
- 18583-59-0(Potassium Bis(1-pyrazolyl)borohydride)
- 1071369-10-2(Ethyl (6,7-difluoro-1,3-benzoxazol-2-yl)thio-acetate)
- 104339-66-4(Histatin 5 (Human))
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:867324-06-9)N-(2-phenylethyl)but-3-en-1-amine

Purezza:99%/99%
Quantità:500mg/1g
Prezzo ($):159.0/188.0